(3R,8aR)-3-propyl-octahydropyrrolo[1,2-a]pyrazine-1,4-dione
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Overview
Description
(3R,8aR)-3-propyl-octahydropyrrolo[1,2-a]pyrazine-1,4-dione is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a unique bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,8aR)-3-propyl-octahydropyrrolo[1,2-a]pyrazine-1,4-dione typically involves cyclization reactions. One common method is the cyclization of N-alkyl-N-allyl-pyrrolo-2-carboxamides using palladium derivatives . Other methods include ring annulation and cycloaddition reactions . These reactions often require specific catalysts and conditions to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes mentioned above for large-scale synthesis. This includes the use of continuous flow reactors and scalable reaction conditions to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
(3R,8aR)-3-propyl-octahydropyrrolo[1,2-a]pyrazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
(3R,8aR)-3-propyl-octahydropyrrolo[1,2-a]pyrazine-1,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of (3R,8aR)-3-propyl-octahydropyrrolo[1,2-a]pyrazine-1,4-dione involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and prevent oxidative damage to biological macromolecules . The compound may also inhibit specific enzymes or receptors involved in inflammatory and microbial processes .
Comparison with Similar Compounds
Similar Compounds
- rac-(3R,8aR)-3-(2-methylpropyl)-octahydropyrrolo[1,2-a]pyrazine-1,4-dione
- Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-
- 3-Methyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione
Uniqueness
(3R,8aR)-3-propyl-octahydropyrrolo[1,2-a]pyrazine-1,4-dione is unique due to its specific propyl substitution, which can influence its biological activity and chemical reactivity. This substitution may enhance its antimicrobial and antioxidant properties compared to other similar compounds .
Properties
IUPAC Name |
(3R,8aR)-3-propyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-2-4-7-10(14)12-6-3-5-8(12)9(13)11-7/h7-8H,2-6H2,1H3,(H,11,13)/t7-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSJAENZJRHKAH-HTQZYQBOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)N2CCCC2C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1C(=O)N2CCC[C@@H]2C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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